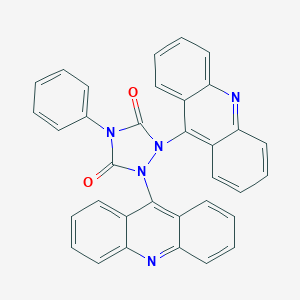![molecular formula C21H14BrCl2N3O2 B395318 4-BROMO-N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE](/img/structure/B395318.png)
4-BROMO-N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound with a molecular formula of C20H12BrCl2N3O. This compound is characterized by its quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of bromine, chlorine, and benzamide groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form the quinazolinone structure.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where the quinazolinone core reacts with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Bromination: The final step involves the bromination of the benzamide group using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives by reducing the carbonyl group.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMO-N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Comparison
Compared to similar compounds, 4-BROMO-N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is unique due to the presence of the quinazolinone core and the specific arrangement of bromine and chlorine atoms. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H14BrCl2N3O2 |
|---|---|
Molecular Weight |
491.2g/mol |
IUPAC Name |
4-bromo-N-[2-(2,4-dichlorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C21H14BrCl2N3O2/c22-13-7-5-12(6-8-13)20(28)26-27-19(15-10-9-14(23)11-17(15)24)25-18-4-2-1-3-16(18)21(27)29/h1-11,19,25H,(H,26,28) |
InChI Key |
GGSBOBQBTSYMAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide](/img/structure/B395236.png)
![N-(4-ethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B395240.png)
![6-Benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B395242.png)
![methyl 4-methyl-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B395243.png)
![(3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE](/img/structure/B395244.png)


![ethyl 5-hydroxy-2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B395248.png)
![(2Z)-4-(4-CHLOROPHENYL)-3-ETHYL-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B395251.png)
![11-(2-furyl)-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B395253.png)
![1-Mesityl-2-[3-(2-mesityl-2-oxoethylidene)-1,4-dihydro-2-quinoxalinylidene]ethanone](/img/structure/B395254.png)

![N,N,N',N'-tetramethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine](/img/structure/B395256.png)
![7-tert-butyl-2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B395258.png)
